Cas no 1780549-88-3 (2-{2H,4H,5H,6H-cyclopentacpyrazol-3-yl}propan-2-ol)

2-{2H,4H,5H,6H-cyclopentacpyrazol-3-yl}propan-2-ol structure
1780549-88-3 structure
Product name:2-{2H,4H,5H,6H-cyclopentacpyrazol-3-yl}propan-2-ol
CAS No:1780549-88-3
MF:C9H14N2O
Molecular Weight:166.220262050629
CID:6156945
PubChem ID:84652479

2-{2H,4H,5H,6H-cyclopentacpyrazol-3-yl}propan-2-ol 化学的及び物理的性質

名前と識別子

    • 2-{2H,4H,5H,6H-cyclopentacpyrazol-3-yl}propan-2-ol
    • 2-{1h,4h,5h,6h-cyclopenta[c]pyrazol-3-yl}propan-2-ol
    • 2-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)propan-2-ol
    • 1780549-88-3
    • EN300-1776067
    • インチ: 1S/C9H14N2O/c1-9(2,12)8-6-4-3-5-7(6)10-11-8/h12H,3-5H2,1-2H3,(H,10,11)
    • InChIKey: LNPQKHZFJXEEDU-UHFFFAOYSA-N
    • SMILES: OC(C)(C)C1C2=C(CCC2)NN=1

計算された属性

  • 精确分子量: 166.110613074g/mol
  • 同位素质量: 166.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.9Ų
  • XLogP3: 0.6

2-{2H,4H,5H,6H-cyclopentacpyrazol-3-yl}propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1776067-1.0g
2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-ol
1780549-88-3 95%
1g
$1214.0 2023-06-03
Enamine
EN300-1776067-5.0g
2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-ol
1780549-88-3 95%
5g
$3520.0 2023-06-03
Enamine
EN300-1776067-1g
2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-ol
1780549-88-3 95%
1g
$1214.0 2023-09-20
Enamine
EN300-1776067-10g
2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-ol
1780549-88-3 95%
10g
$5221.0 2023-09-20
Aaron
AR0288M0-5g
2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-ol
1780549-88-3 95%
5g
$4865.00 2023-12-15
1PlusChem
1P0288DO-250mg
2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-ol
1780549-88-3 95%
250mg
$805.00 2024-06-19
Aaron
AR0288M0-50mg
2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-ol
1780549-88-3 95%
50mg
$413.00 2025-02-15
1PlusChem
1P0288DO-2.5g
2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-ol
1780549-88-3 95%
2.5g
$3003.00 2024-06-19
1PlusChem
1P0288DO-5g
2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-ol
1780549-88-3 95%
5g
$4413.00 2024-06-19
Enamine
EN300-1776067-0.1g
2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-ol
1780549-88-3 95%
0.1g
$420.0 2023-09-20

2-{2H,4H,5H,6H-cyclopentacpyrazol-3-yl}propan-2-ol 関連文献

2-{2H,4H,5H,6H-cyclopentacpyrazol-3-yl}propan-2-olに関する追加情報

Recent Advances in the Study of 2-{2H,4H,5H,6H-cyclopentacpyrazol-3-yl}propan-2-ol (CAS: 1780549-88-3) in Chemical Biology and Pharmaceutical Research

The compound 2-{2H,4H,5H,6H-cyclopentacpyrazol-3-yl}propan-2-ol (CAS: 1780549-88-3) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This bicyclic pyrazole derivative has garnered significant attention due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects.

A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for 1780549-88-3, achieving a 78% yield through a novel cyclization strategy. The research team demonstrated that the tert-alcohol moiety at the 2-position significantly influences the compound's solubility profile while maintaining its biological activity. X-ray crystallographic analysis revealed key interactions between this scaffold and ATP-binding sites of various kinases, providing structural insights for further derivatization.

In pharmacological evaluations, 2-{2H,4H,5H,6H-cyclopentacpyrazol-3-yl}propan-2-ol has shown selective inhibition against JAK3 kinase (IC50 = 23 nM) with >100-fold selectivity over other JAK family members. This specificity profile suggests potential applications in autoimmune diseases while minimizing off-target effects. Parallel studies have identified its moderate CYP3A4 inhibition (Ki = 4.2 μM), prompting ongoing structure-activity relationship studies to optimize metabolic stability.

The compound's unique scaffold has also enabled novel PROTAC (proteolysis targeting chimera) designs, as reported in a recent ACS Chemical Biology publication. Researchers successfully conjugated 1780549-88-3 to E3 ligase ligands, creating bifunctional molecules that demonstrated targeted protein degradation in cellular models of hematological malignancies. This application expands the compound's utility beyond traditional small-molecule inhibition approaches.

Ongoing preclinical studies are investigating the pharmacokinetic properties of lead derivatives, with particular focus on blood-brain barrier penetration for potential CNS applications. Preliminary data suggest that strategic modifications to the cyclopentane ring system can significantly alter distribution profiles while maintaining the core pharmacological activity. These developments position 1780549-88-3 as a versatile scaffold for multiple therapeutic areas.

Future research directions include exploring the compound's potential in combination therapies and further elucidating its off-target effects through comprehensive proteomic studies. The unique physicochemical properties of this scaffold, particularly its balanced lipophilicity (clogP = 2.1) and polar surface area (PSA = 58 Ų), make it an attractive starting point for medicinal chemistry optimization across various target classes.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司